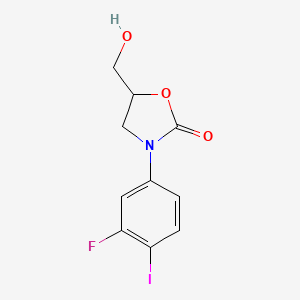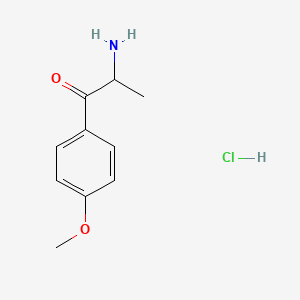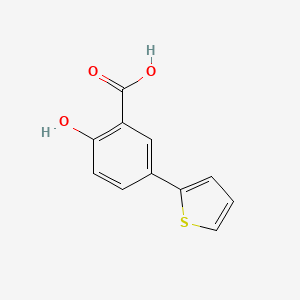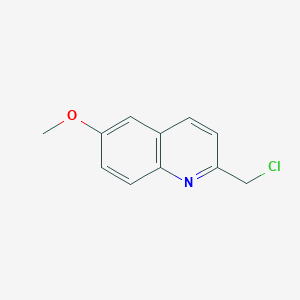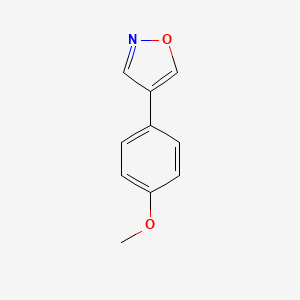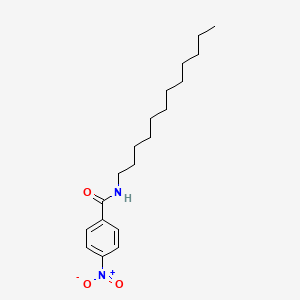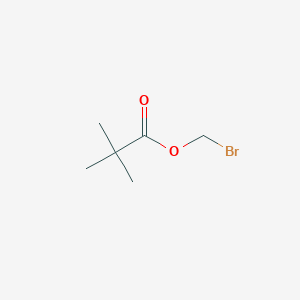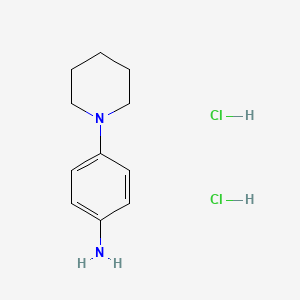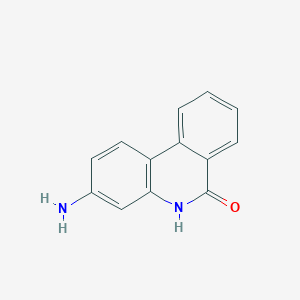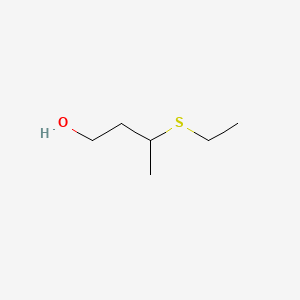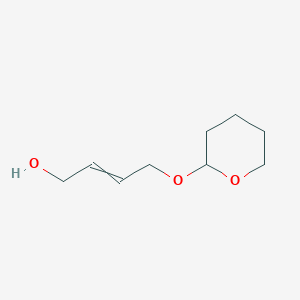
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is an organic compound with the molecular formula C9H16O3 It is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a butenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol typically involves the reaction of 4-hydroxybut-2-en-1-ol with oxane under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the oxane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the oxane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether bonds.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol involves its interaction with specific molecular targets. The oxane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Oxan-2-yloxy)pentan-1-ol: Similar structure but with a different chain length.
4-(Oxan-2-yloxy)butan-1-ol: Saturated analog of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
Uniqueness
This compound is unique due to the presence of both an oxane ring and a butenol chain, which provides distinct reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2 |
InChI-Schlüssel |
XHTUEXKSLOJOOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC=CCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
![METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)
